Carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester
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Overview
Description
Carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester is a chemical compound known for its diverse applications in various fields. It is an ester derivative of carbamic acid and is characterized by the presence of a 2,4-dichlorophenoxy group attached to the acetyl moiety. This compound is often used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester typically involves the reaction of 2,4-dichlorophenoxyacetic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The general reaction scheme is as follows:
2,4-Dichlorophenoxyacetic acid+Ethyl chloroformate→Carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions. The process involves the use of large reactors and precise control of temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The chlorine atoms in the 2,4-dichlorophenoxy group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 2,4-Dichlorophenoxyacetic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Different oxidized or reduced forms of the compound.
Scientific Research Applications
Carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (2-(4-phenoxyphenoxy)ethyl)-, ethyl ester
- Carbamic acid, (4-chlorophenyl)-, ethyl ester
- 2,4-Dichlorophenoxyacetic acid
Uniqueness
Carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester is unique due to its specific chemical structure, which imparts distinct properties and reactivity. The presence of the 2,4-dichlorophenoxy group makes it particularly useful in applications where selective reactivity is required.
Properties
CAS No. |
10370-73-7 |
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Molecular Formula |
C11H11Cl2NO4 |
Molecular Weight |
292.11 g/mol |
IUPAC Name |
ethyl N-[2-(2,4-dichlorophenoxy)acetyl]carbamate |
InChI |
InChI=1S/C11H11Cl2NO4/c1-2-17-11(16)14-10(15)6-18-9-4-3-7(12)5-8(9)13/h3-5H,2,6H2,1H3,(H,14,15,16) |
InChI Key |
JAAUAGOZQZZLKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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